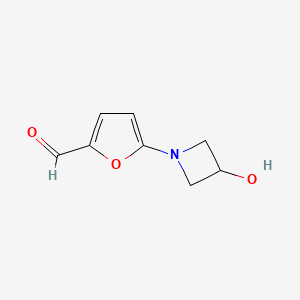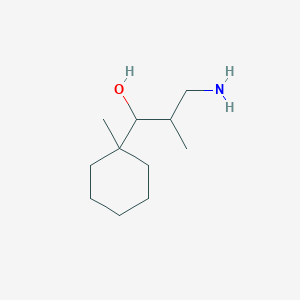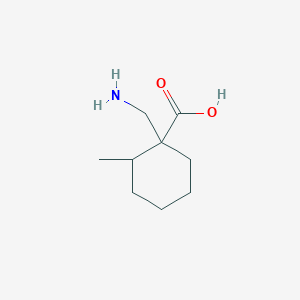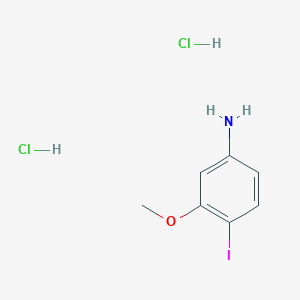
5-(3-Hydroxyazetidin-1-yl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Hydroxyazetidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C8H9NO3 It features a furan ring substituted with a hydroxyazetidine group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyazetidin-1-yl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with 3-hydroxyazetidine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like palladium diacetate . The reaction is carried out at room temperature for a short duration, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
化学反応の分析
Types of Reactions
5-(3-Hydroxyazetidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 5-(3-Hydroxyazetidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Hydroxyazetidin-1-yl)furan-2-methanol.
Substitution: 5-(3-Hydroxyazetidin-1-yl)-2-bromofuran or 5-(3-Hydroxyazetidin-1-yl)-2-chlorofuran.
科学的研究の応用
5-(3-Hydroxyazetidin-1-yl)furan-2-carbaldehyde has several scientific research applications:
作用機序
The mechanism of action of 5-(3-Hydroxyazetidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The hydroxyazetidine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways .
類似化合物との比較
Similar Compounds
5-(Hydroxymethyl)furan-2-carbaldehyde: Similar structure but with a hydroxymethyl group instead of a hydroxyazetidine group.
5-(3-Hydroxy-1-azetidinyl)-2-furancarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
5-(3-Hydroxyazetidin-1-yl)furan-2-carbaldehyde is unique due to the presence of both a hydroxyazetidine group and a furan ring, which imparts distinct chemical and biological properties
特性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC名 |
5-(3-hydroxyazetidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO3/c10-5-7-1-2-8(12-7)9-3-6(11)4-9/h1-2,5-6,11H,3-4H2 |
InChIキー |
SEOFKDZTEGJWKA-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=CC=C(O2)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Aminomethyl)cyclopropyl]butan-1-one](/img/structure/B13189980.png)






![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)






